molecular formula C13H15F2N3 B11743701 N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11743701
M. Wt: 251.27 g/mol
InChI Key: WLIMUAQWLCCRLX-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an ethyl and a methyl group, along with a difluorophenylmethyl group attached to the nitrogen atom. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorophenylmethyl Group: The difluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenylmethyl halide.

    Alkylation: The final step involves the alkylation of the pyrazole nitrogen with ethyl and methyl groups using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another compound with a difluorophenyl group, used in similar applications.

    N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.

    N-(2,3-Difluorobenzyl)-4-sulfamoyl-benzamide: Used in pharmaceutical research.

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. The presence of both ethyl and methyl groups, along with the difluorophenylmethyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3/c1-3-18-9(2)12(8-17-18)16-7-10-5-4-6-11(14)13(10)15/h4-6,8,16H,3,7H2,1-2H3

InChI Key

WLIMUAQWLCCRLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(C(=CC=C2)F)F)C

Origin of Product

United States

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